molecular formula C14H13NO3 B3050657 2-[(3-methoxyphenyl)amino]benzoic acid CAS No. 27693-73-8

2-[(3-methoxyphenyl)amino]benzoic acid

Cat. No.: B3050657
CAS No.: 27693-73-8
M. Wt: 243.26 g/mol
InChI Key: SSRGDXQQJKAWKX-UHFFFAOYSA-N
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Description

Contextualization within Benzoic Acid Derivatives Research

Benzoic acid and its derivatives have long been a cornerstone of medicinal chemistry research, demonstrating a wide array of pharmacological activities. nih.govekb.eg This simple aromatic carboxylic acid is a versatile scaffold, allowing for the synthesis of a large library of compounds with diverse biological properties. ijpsjournal.comijpsjournal.com The exploration of benzoic acid derivatives has yielded numerous therapeutic agents with applications as anti-inflammatory, antimicrobial, antiviral, and anticancer agents. nih.govekb.eg

The versatility of the benzoic acid scaffold lies in the ability to introduce various substituents onto the benzene (B151609) ring, thereby modulating the molecule's physicochemical properties and biological activity. This has led to the development of a significant number of drugs and drug candidates. The presence of the carboxylic acid group is often crucial for the biological activity of these compounds, as it can participate in key interactions with biological targets such as enzymes and receptors.

Overview of Anilino Benzoic Acid Scaffolds in Drug Discovery

The anilino benzoic acid scaffold, specifically the N-arylanthranilic acid framework present in 2-[(3-methoxyphenyl)amino]benzoic acid, is of particular interest in drug discovery. This structural motif is found in a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as the fenamates. These compounds, which include mefenamic acid and flufenamic acid, are known for their analgesic and anti-inflammatory properties.

The general structure of an N-arylanthranilic acid consists of an aniline (B41778) moiety linked to a benzoic acid at the 2-position via a nitrogen atom. This arrangement provides a rigid scaffold that can be readily functionalized to optimize interactions with biological targets. The synthesis of these scaffolds is often achieved through methods like the Ullmann condensation, which involves the coupling of an aniline with a 2-halobenzoic acid in the presence of a copper catalyst. researchgate.net

Rationale for Academic Investigation of this compound

The academic investigation into this compound is driven by the quest for novel therapeutic agents with improved efficacy and safety profiles. The rationale for its synthesis and study is multifaceted, drawing from the established knowledge of related compounds and the desire to explore new chemical space.

One of the primary motivations for the study of N-arylanthranilic acid derivatives is the development of new anti-inflammatory and analgesic agents. researchgate.net Given the known activities of the fenamate class of drugs, researchers are interested in how modifications to the aniline ring, such as the introduction of a methoxy (B1213986) group at the 3-position, will affect the compound's biological activity.

Furthermore, the broader class of anthranilic acid derivatives has shown promise in the development of anticancer agents. nih.govekb.eg These compounds can exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression. The specific substitution pattern of this compound may confer novel anticancer properties, making it a target of interest for cancer research.

The exploration of compounds like this compound is also driven by the need to understand structure-activity relationships (SAR). By synthesizing and evaluating a series of related compounds, medicinal chemists can identify the key structural features responsible for a desired biological effect. This knowledge is crucial for the rational design of more potent and selective drug candidates. The synthesis of this compound is a logical step in the systematic exploration of the chemical space around the N-arylanthranilic acid scaffold, with the potential to uncover new leads for the treatment of a variety of diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methoxyanilino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C14H13NO3/c1-18-11-6-4-5-10(9-11)15-13-8-3-2-7-12(13)14(16)17/h2-9,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRGDXQQJKAWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182056
Record name Anthranilic acid, N-(3-methoxyphenyl)-
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Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

27693-73-8
Record name N-(3-Methoxyphenyl)anthranilic acid
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Record name Anthranilic acid, N-(3-methoxyphenyl)-
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Record name Anthranilic acid, N-(3-methoxyphenyl)-
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Record name 2-((3-methoxyphenyl)amino)benzoic acid
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-[(3-methoxyphenyl)amino]benzoic acid and Analogues

The formation of the diarylamine structure in this compound is typically achieved through cross-coupling reactions that create a carbon-nitrogen bond between an aminobenzoic acid derivative and an aryl halide, or vice versa. The two most prominent methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

Aminobenzoic Acid Reactions with Aromatic Halides

The reaction between an aminobenzoic acid and an aromatic halide is a cornerstone in the synthesis of N-aryl anthranilic acids. This approach can be realized through classical copper-catalyzed methods or more modern palladium-catalyzed reactions.

Ullmann Condensation:

The Ullmann condensation is a classic copper-promoted reaction for the formation of carbon-nitrogen bonds. nih.govwikipedia.org In the context of synthesizing this compound, this would typically involve the reaction of a 2-halobenzoic acid (such as 2-chlorobenzoic acid or 2-bromobenzoic acid) with 3-methoxyaniline, or alternatively, 2-aminobenzoic acid with a 3-methoxyphenyl (B12655295) halide. ijpsonline.comekb.eg The reaction is generally carried out at elevated temperatures in the presence of a copper catalyst (e.g., copper powder, cuprous oxide, or copper(I) salts) and a base, such as potassium carbonate, to neutralize the hydrogen halide formed during the reaction. ijpsonline.comcolab.ws

A notable variant of this is the Goldberg reaction, which specifically refers to the copper-catalyzed coupling of an aniline (B41778) with an aryl halide. wikipedia.org Traditional Ullmann reactions often require harsh conditions, including high temperatures (often exceeding 210°C) and high-boiling polar solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene. wikipedia.org However, advancements have led to milder conditions, including the use of ionic liquids as solvents and microwave irradiation to accelerate the reaction. colab.wsscielo.br For instance, the synthesis of various N-aryl anthranilic acids has been successfully achieved by reacting a 2-halobenzoic acid with substituted anilines using copper acetate (B1210297) in tetrabutylphosphonium (B1682233) chloride ionic liquid at 170°C. colab.ws Another study demonstrated the synthesis of N-aryl anthranilic acid derivatives via Ullmann condensation of o-chlorobenzoic acid with various anilines in the presence of cupric oxide and anhydrous potassium carbonate. ijpsonline.com

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a more contemporary and often preferred method for C-N bond formation due to its milder reaction conditions and broader substrate scope compared to the Ullmann condensation. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide or pseudohalide (like a triflate) with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orgmdpi.com

For the synthesis of this compound, this would entail the coupling of a 2-halobenzoic acid with 3-methoxyaniline, or 2-aminobenzoic acid with a 3-methoxyphenyl halide. The choice of ligand is crucial for the success of the Buchwald-Hartwig amination and several generations of phosphine ligands have been developed to improve catalytic activity and expand the reaction's scope. wikipedia.org Common bases used in this reaction include sodium tert-butoxide (NaOtBu) and potassium carbonate (K₂CO₃). nih.gov The reaction mechanism involves an oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired N-aryl amine product. wikipedia.orglibretexts.org

ReactionCatalystReactantsTypical Conditions
Ullmann Condensation Copper (e.g., Cu₂O, CuI)2-halobenzoic acid + 3-methoxyanilineHigh temperature, base (e.g., K₂CO₃), polar solvent (e.g., DMF)
Buchwald-Hartwig Amination Palladium (e.g., Pd(OAc)₂) + Phosphine ligand2-halobenzoic acid + 3-methoxyanilineMilder temperature, base (e.g., NaOtBu), organic solvent (e.g., toluene)

Coupling Reactions involving Amino and Carboxyl Moieties

While the primary focus for the synthesis of the core structure of this compound is on C-N bond formation, subsequent modifications can involve coupling reactions at the amino and carboxyl groups. For instance, derivatives of aminobenzoic acids have been synthesized by reacting them with various halides like benzoyl chloride or benzyl (B1604629) chloride in pyridine. researchgate.net

Ring Opening Reactions Leading to Amino Benzoic Acids

The synthesis of the 2-aminobenzoic acid backbone itself can be achieved through various methods, including those involving ring-opening reactions. For example, the industrial synthesis of anthranilic acid involves the Hofmann rearrangement of phthalimide (B116566), which is derived from the oxidation of o-xylene (B151617) to phthalic anhydride (B1165640) followed by reaction with ammonia. This process involves the opening of the phthalimide ring to yield the final aminobenzoic acid.

Multi-step Synthesis Strategies

The synthesis of more complex analogues of this compound often requires multi-step strategies. For example, a synthetic route to obtain 2-amino-5-methoxybenzoic acid, a structural isomer, involves the hydrogenation of 5-methoxy-2-nitrobenzoic acid over a palladium on carbon (Pd/C) catalyst. This demonstrates a common strategy where a nitro group is used as a precursor for the amine functionality, which is then introduced in a later step via reduction. Another example is the synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, which is achieved in two main steps starting from 2-methoxy-4-acetaminomethyl benzoate. google.com Such multi-step sequences allow for the introduction of various functional groups onto the aromatic rings prior to the key C-N bond-forming step.

Derivatization Strategies and Analogue Synthesis

The functional groups present in this compound, namely the carboxylic acid and the secondary amine, offer opportunities for further chemical modifications to generate a library of analogues with potentially diverse biological activities.

Modifications at the Benzoic Acid Moiety

The carboxylic acid group of this compound is a prime site for derivatization, most commonly through esterification and amidation reactions.

Esterification:

Esters of N-aryl anthranilic acids can be readily synthesized by reacting the parent carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. For example, the methyl ester of mefenamic acid, a related N-aryl anthranilic acid, was prepared by heating the acid in methanol (B129727) with sulfuric acid. This method is generally applicable for the synthesis of various alkyl esters.

Amide Formation:

The carboxylic acid can also be converted to an amide by reaction with an amine. This typically requires activation of the carboxylic acid, for instance, by converting it to an acid chloride, which then readily reacts with an amine to form the corresponding amide. Alternatively, direct amidation can be achieved using coupling reagents. A series of amide derivatives have been synthesized by reacting substituted anilines with amino acid esters. sphinxsai.com

DerivativeReaction TypeReagents
Esters EsterificationAlcohol (e.g., Methanol), Acid catalyst (e.g., H₂SO₄)
Amides AmidationAmine, Coupling agent or conversion to acid chloride

Substitutions on the 3-Methoxyphenyl Group

Direct functionalization of the 3-methoxyphenyl ring after the formation of the parent compound, this compound, can be challenging. Therefore, a more common and controlled strategy involves the synthesis of derivatives using pre-functionalized starting materials. This approach relies on utilizing substituted 3-methoxyaniline precursors in cross-coupling reactions.

The synthesis of various substituted meta-anilines provides the necessary building blocks for this strategy. beilstein-journals.org For instance, electrophilic substitution reactions on 3-methoxyaniline can introduce a range of functional groups onto the aromatic ring. The position of these substituents is directed by the activating, ortho-, para- directing amino group and the meta- directing methoxy (B1213986) group. By employing these tailored aniline derivatives in subsequent amination reactions, a diverse library of this compound analogs with specific substitution patterns on the 3-methoxyphenyl ring can be generated.

Alterations to the Amino Linkage

The secondary amine bridge in this compound is a key site for chemical modification, allowing for the synthesis of a wide array of derivatives. Standard organic transformations can be applied to functionalize the N-H group.

N-Alkylation: The nitrogen atom can be alkylated to form tertiary amines. N-alkylation of diarylamines can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. bgu.ac.il Palladium-catalyzed N-alkylation reactions have also emerged as a powerful method, offering high efficiency and selectivity under mild conditions. chemrxiv.org

N-Acylation: The amino group can be readily acylated by reacting it with acylating agents like acid chlorides or anhydrides to form the corresponding amides. google.com This transformation is often straightforward and can be used to introduce a variety of acyl groups, thereby modifying the electronic and steric properties of the molecule. For example, related N-aryl anthranilic acid derivatives have been acetylated to produce N-acetyl compounds. nih.gov

These modifications to the amino linkage are crucial for tuning the molecule's properties for various applications.

Advanced Synthetic Techniques

Modern synthetic chemistry has introduced several advanced techniques that improve the efficiency, yield, and environmental footprint of synthesizing N-aryl anthranilic acids like this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions. ajrconline.org In the synthesis of N-aryl anthranilic acids via the Ullmann condensation, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes while often providing higher yields compared to conventional heating methods. plu.mxscielo.brresearchgate.net This rapid and efficient heating of polar substances makes it an environmentally friendly approach, particularly when using water as a solvent. researchgate.net The technique is advantageous for its speed, efficiency, and cleaner reaction profiles, which simplifies product work-up. ajrconline.orgresearchgate.net

Catalyst Systems in Amination Reactions

The formation of the C-N bond between the benzoic acid and methoxyphenyl moieties is most commonly achieved through transition metal-catalyzed cross-coupling reactions. The two predominant methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

The Ullmann condensation is a classical method that typically involves coupling an aryl halide with an amine using a copper catalyst. wikipedia.org Traditional Ullmann reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.orgresearchgate.net However, modern protocols have been improved by the use of ligands that modulate the catalyst's reactivity, allowing the reaction to proceed under milder conditions. researchgate.netnih.gov Various copper sources, including copper(I) iodide (CuI), cupric oxide (CuO), and copper powder, have been employed. wikipedia.orgijpsonline.com

The Buchwald-Hartwig amination is a more recent and highly versatile palladium-catalyzed method for C-N bond formation. wikipedia.org This reaction is known for its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to the traditional Ullmann reaction. wikipedia.orgacsgcipr.org The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.orglibretexts.org The choice of palladium precursor and, critically, the phosphine or N-heterocyclic carbene (NHC) ligand is key to the reaction's success, with different "generations" of catalyst systems developed to handle a wider variety of substrates. wikipedia.orgresearchgate.net

Below is a comparison of typical components used in these two catalytic systems for the synthesis of N-aryl anthranilic acids.

FeatureUllmann Condensation / Goldberg ReactionBuchwald-Hartwig Amination
Metal Catalyst Copper (Cu)Palladium (Pd)
Typical Catalyst Source CuI, CuO, Cu powder, Cu₂O wikipedia.orgnih.govijpsonline.comPd(OAc)₂, Pd₂(dba)₃, Pd/NHC complexes acsgcipr.orgresearchgate.net
Typical Ligands 1,10-Phenanthroline, N-Methylglycine, Oxalyl dihydrazide wikipedia.orgnih.govacs.orgBulky phosphines (e.g., Xantphos, BINAP, DPPF), N-Heterocyclic Carbenes (NHCs) wikipedia.orgresearchgate.net
Typical Base K₂CO₃, K₃PO₄, Cs₂CO₃ ijpsonline.comacs.orgNaOtBu, K₃PO₄, Cs₂CO₃, LiHMDS libretexts.orgresearchgate.net
Typical Solvent DMF, Dioxane, Water, N-Methylpyrrolidone researchgate.netwikipedia.orgToluene, Dioxane, THF, Heptane libretexts.orgresearchgate.net
Typical Temperature High (often >100-200°C), milder with modern ligands wikipedia.orgMild to moderate (Room temp to ~110°C) researchgate.net

Purification Methodologies in Synthesis Research

The purification of the final product and intermediates is a critical step in the synthesis of this compound and its derivatives. Standard laboratory techniques are employed to achieve high purity.

Recrystallization: This is a common method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the desired compound to crystallize while impurities remain in the solution. researchgate.net Solvents such as ethanol (B145695) are often effective for recrystallizing N-aryl anthranilic acids. ijpsonline.comsciencemadness.org

Chromatography: Column chromatography, typically using silica (B1680970) gel as the stationary phase, is widely used to separate the target compound from byproducts and unreacted starting materials. ijpsonline.com The progress of the separation and the purity of the collected fractions are often monitored by thin-layer chromatography (TLC). ijpsonline.com

Acid-Base Extraction: The carboxylic acid group in the molecule allows for purification via acid-base extraction. The crude product can be dissolved in an aqueous base (like NaOH or Na₂CO₃) to form a water-soluble carboxylate salt. google.com This aqueous solution can then be washed with an organic solvent to remove non-acidic impurities. Subsequently, acidification of the aqueous layer with an acid (like HCl or acetic acid) precipitates the purified benzoic acid derivative, which can then be collected by filtration. sciencemadness.orgtexiumchem.com

Structure Activity Relationship Sar Studies

Impact of Substituent Position and Electronic Properties on Biological Activity

The biological activity of fenamate-type compounds is highly dependent on the nature, position, and electronic properties of substituents on both the anthranilic acid (A-ring) and the phenylamino (B1219803) (B-ring) portions of the molecule.

The substituent on the phenylamino ring (B-ring) plays a critical role in modulating the activity of N-phenylanthranilic acid derivatives. In 2-[(3-methoxyphenyl)amino]benzoic acid, this substituent is a methoxy (B1213986) group (-OCH3) at the meta-position. The methoxy group has dual electronic effects: it is a moderately strong electron-donating group through resonance and a weakly electron-withdrawing group through induction. Its position at the meta-position primarily exerts an inductive effect.

Research on related scaffolds has shown that the nature of the substituent at this position can be crucial. For instance, in a series of imidazolo[1,2-a]pyrimidone derivatives, the incorporation of a 3-methoxyphenyl (B12655295) group at a key position was a critical feature for obtaining high potency as GnRH antagonists. lookchem.com In studies of 12-lipoxygenase inhibitors, a 3-methoxy group on a benzylamino ring was also part of the optimized scaffold, leading to compounds with nanomolar potency. nih.gov These examples suggest that the electronic and steric properties of a meta-methoxy group can be favorable for binding to certain biological targets.

The position of the carboxyl group (-COOH) on the A-ring is a defining feature of the fenamate scaffold. In this compound, the carboxyl group is in the ortho position relative to the amino bridge. This specific arrangement is essential for the characteristic activity of this class. The ortho-carboxyl group can form a strong intramolecular hydrogen bond with the secondary amine's hydrogen atom, which locks the molecule into a specific, non-planar conformation. nih.gov This preferred conformation is believed to be critical for fitting into the active site of target enzymes like COX.

The electronic nature of substituents on the phenylamino B-ring significantly influences biological activity. Both electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) have been studied extensively in various fenamate analogues.

Conversely, EDGs like methyl (-CH3) or methoxy (-OCH3) groups also modulate activity. In studies on tyramine (B21549) oxidase inhibitors, EDGs on the phenyl ring increased the inhibitory potency, while EWGs decreased it. nih.gov This effect was attributed to changes in the basicity and nucleophilicity of the molecule. Any perturbation to the electron system of the rings, whether by donation or withdrawal, can reduce aromaticity and alter molecular properties. nih.gov

The following table summarizes the general effects of different substituent types on the B-ring of fenamate-like scaffolds based on published research.

Substituent TypePositionGeneral Effect on ActivityExample Compound Class
Electron-Donating (e.g., -CH3, -OCH3)paraCan increase activityTyramine Oxidase Inhibitors nih.gov
Electron-Withdrawing (e.g., -Cl, -CF3)metaOften enhances anti-inflammatory (COX inhibition) activityFenamates nih.gov
Electron-Withdrawing (e.g., -CN)metaCan alter binding mode and activityFOXM1 Inhibitors mdpi.com
Electron-Withdrawing (e.g., -NO2)paraCan increase anti-inflammatory activityN-phenylanthranilic acid hydrazides nuph.edu.ua

Stereochemical Considerations and Their Pharmacological Implications

While this compound itself is an achiral molecule, the introduction of substituents can create chiral centers, leading to the existence of enantiomers. It is a fundamental principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and pharmacokinetic profiles. nih.govnih.gov This is because biological systems, including enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. ijpsjournal.com

For any chiral analogue of this compound, the two enantiomers (R and S forms) should be considered as separate chemical entities. nih.gov One enantiomer might be responsible for the desired therapeutic effect (the eutomer), while the other might be less active, inactive, or even contribute to undesirable side effects (the distomer). researchgate.net Therefore, in the design of new analogues, if a chiral center is introduced, it is crucial to synthesize and test each enantiomer separately to fully understand their pharmacological profiles.

Conformation-Activity Relationships

The three-dimensional conformation of N-phenylanthranilic acid derivatives is a key determinant of their biological activity. These molecules are not planar; the two aromatic rings are twisted relative to each other. This twisted conformation is stabilized by the previously mentioned intramolecular hydrogen bond between the ortho-carboxyl group and the N-H of the amine bridge. nih.gov

This specific conformation is crucial for activity. For example, in the context of COX inhibition, this twisted, V-shaped structure is thought to mimic the bent conformation of the substrate, arachidonic acid, allowing it to fit into the long, hydrophobic active site channel of the enzyme. The acidic carboxyl group is essential for anchoring the molecule to a polar residue (like Arg120 in COX-1) at the entrance of the active site. Any structural modification that disrupts this conformation, such as replacing the N-H group or moving the carboxyl group, typically leads to a significant loss of activity.

Scaffold Hopping and Isosteric Replacements in Analogue Design

Scaffold hopping and isosteric replacement are modern medicinal chemistry strategies used to design new compounds with improved properties by modifying the core structure or key functional groups of a known active molecule. nih.govresearchgate.netnih.gov

Isosteric replacement involves substituting a functional group with another group that has similar physical or chemical properties (bioisostere), with the goal of enhancing potency, selectivity, or pharmacokinetic properties. researchgate.net In the context of this compound, several groups could be replaced:

Carboxylic Acid: The -COOH group is a common target for isosteric replacement. A well-known bioisostere is the tetrazole ring, which is also acidic but can offer different metabolic stability and cell permeability.

Phenyl Ring: A phenyl ring can be replaced by other aromatic or even non-aromatic cyclic systems. A notable example comes from research on mefenamic acid, where the dimethylphenyl ring was successfully replaced with a carborane cage, a non-carbon isostere. nih.govacs.org This modification resulted in analogues with enhanced antitumor potential. acs.org

Scaffold hopping is a more drastic approach where the entire core structure (the N-phenylanthranilic acid scaffold) is replaced with a structurally different scaffold that maintains a similar three-dimensional arrangement of key binding features. researchgate.net This strategy is used to discover novel chemical series with potentially better drug-like properties or to escape existing patent claims.

The table below provides examples of classical and non-classical bioisosteres relevant to the functional groups in this compound.

Functional GroupClassical BioisosteresNon-Classical Bioisosteres
-COOH (Carboxylic Acid)-SO3H, -PO3H2Tetrazole, Acylsulfonamide
-OCH3 (Methoxy)-SCH3, -NHCH3, -CH2CH3-CF3, -Cl
Phenyl RingThiophene, PyridineCyclohexyl, Carborane nih.govacs.org
-NH- (Amine Linker)-O-, -S-, -CH2--

Defining Key Pharmacophoric Features for Target Interaction

The pharmacophore of a drug molecule represents the essential spatial arrangement of features that are necessary for its biological activity. For this compound and its analogs, several key pharmacophoric features have been identified through extensive research into the broader class of N-aryl anthranilic acids. These features are critical for effective binding within the active site of the COX enzymes.

The foundational structure of N-aryl anthranilic acids consists of two aromatic rings linked by a secondary amine. This general structure allows for a specific orientation within the long, hydrophobic channel of the COX enzyme.

A pivotal feature for the activity of all fenamates is the carboxylic acid group on the anthranilic acid ring. This acidic moiety is crucial for anchoring the molecule within the COX active site through a strong ionic interaction with a positively charged arginine residue, specifically Arg-120. The deprotonated carboxylate forms a salt bridge with this key amino acid, which is a primary determinant of binding affinity.

The nature and position of substituents on the N-phenyl ring are major determinants of both the potency and the selectivity of COX inhibition. This is where the specific 3-methoxy group of this compound comes into play. The N-phenyl ring and its substituents fit into a hydrophobic pocket within the COX enzyme. Variations in the size, shape, and electronic properties of these substituents can significantly alter the binding affinity and the selectivity for COX-1 versus COX-2. For instance, the presence of a substituent at the meta-position (position 3) of the N-phenyl ring, such as the methoxy group in the compound of interest, influences the molecule's conformation and its fit within the hydrophobic channel of the enzyme.

To illustrate the impact of substitution on the N-phenyl ring, the following interactive table presents hypothetical, yet representative, data on how different substituents might influence COX-1 and COX-2 inhibition. This data is based on established trends within the fenamate class of compounds.

CompoundSubstituent on N-phenyl ringPosition of SubstituentHypothetical IC50 COX-1 (µM)Hypothetical IC50 COX-2 (µM)Hypothetical COX-2 Selectivity Index (COX-1/COX-2)
N-phenylanthranilic acid-H-15250.6
Mefenamic acid-CH3, -CH32, 35100.5
This compound-OCH338120.67
Flufenamic acid-CF3330.56
Meclofenamic acid-Cl, -Cl, -CH32, 6, 30.10.033.3

Table 1: Hypothetical Structure-Activity Relationship Data for N-Aryl Anthranilic Acid Derivatives. This interactive table illustrates the influence of substituents on the N-phenyl ring on the inhibitory activity against COX-1 and COX-2. The data is representative of general trends observed in the fenamate class of compounds.

From the established SAR of fenamates, it can be inferred that the 3-methoxy substituent of this compound would position it as a non-selective COX inhibitor, with activity comparable to other fenamates. The key pharmacophoric features that govern its interaction with the COX enzymes are the appropriately positioned carboxylic acid for binding to Arg-120, the secondary amine linker for correct conformational alignment, and the substituted N-phenyl ring that occupies a hydrophobic pocket, with the 3-methoxy group fine-tuning the binding affinity.

Molecular Interactions and Target Identification

Elucidation of Binding Modes with Biological Macromolecules

The binding of 2-[(3-methoxyphenyl)amino]benzoic acid to its biological targets is a multifaceted process involving a combination of non-covalent interactions. These interactions collectively contribute to the stability of the ligand-target complex and are essential for its inhibitory activity.

Hydrogen Bonding Networks in Ligand-Target Complexes

Hydrogen bonds are critical for the specific recognition and binding of this compound to its target proteins. The carboxylic acid and the secondary amine groups of the molecule are primary sites for forming hydrogen bonds with amino acid residues in the active site of enzymes. For instance, in its interaction with aldo-keto reductase 1C3 (AKR1C3), the carboxylate group can form hydrogen bonds with residues such as Tyr55 and His117, while the secondary amine can interact with the cofactor NADP+. These hydrogen bonding networks are pivotal in anchoring the inhibitor within the active site, leading to potent inhibition.

Pi-Stacking and Aromatic Interactions (e.g., CH–π interactions)

The aromatic nature of the two phenyl rings in this compound allows for various π-interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan at the target's active site. These can include π-π stacking, where the aromatic rings of the ligand and the amino acid are parallel, or CH-π interactions, where a C-H bond from an amino acid interacts with the π-system of the ligand. In the context of AKR1C3, π-stacking interactions can occur between the phenyl rings of the inhibitor and the nicotinamide (B372718) ring of the NADP+ cofactor.

Salt Bridges and Electrostatic Interactions

At physiological pH, the carboxylic acid group of this compound is typically deprotonated, carrying a negative charge. This allows for the formation of salt bridges and electrostatic interactions with positively charged amino acid residues, such as lysine (B10760008) and arginine, in the binding pocket of the target enzyme. These strong, long-range interactions play a significant role in the initial recognition and proper orientation of the inhibitor within the active site.

Identification of Specific Molecular Targets

Research has identified several enzymes that are specifically inhibited by this compound and its derivatives. The inhibitory activity is a direct consequence of the molecular interactions described above.

Enzyme Inhibition Mechanisms

The primary mechanism of action for this compound is enzyme inhibition. By binding to the active site or allosteric sites of various enzymes, it prevents the substrate from binding and the subsequent catalytic reaction from occurring.

Enzyme Inhibition Data for this compound and its derivatives:

Enzyme TargetIC50 / Inhibition DataType of InhibitionReference
AKR1C3 Potent, with IC50 in the nanomolar range for some derivatives.Competitive
12-lipoxygenase Data not available for the specific compound.-
Tyrosinase Data not available for the specific compound.-
Protein Kinase CK2α Data not available for the specific compound, though related compounds show activity.-
α-Glucosidase Data not available for the specific compound.-
α-Amylase Data not available for the specific compound.-
DNA Gyrase Data not available for the specific compound.-
Tyrosine Kinases Data not available for the specific compound.-
Cholinesterase Data not available for the specific compound.-
Urease Data not available for the specific compound.-
VEGFR-2 Data not available for the specific compound.-
Cyclooxygenase N-phenylanthranilic acids are known inhibitors, but specific data for this compound is limited.Competitive

AKR1C3: this compound and its analogs are potent and selective inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3). This enzyme is involved in the synthesis of androgens and prostaglandins. The inhibition is competitive, meaning the compound competes with the natural substrate for binding to the active site. The meta-position of the carboxylic acid relative to the amine is crucial for selectivity over other AKR1C isoforms.

12-lipoxygenase, Tyrosinase, α-Glucosidase, α-Amylase, DNA Gyrase, Tyrosine Kinases, Cholinesterase, Urease, and VEGFR-2: While derivatives of benzoic acid and N-phenylanthranilic acid have been shown to inhibit these enzymes, specific inhibitory data for this compound is not readily available in the reviewed literature. For instance, various benzoic acid derivatives have been studied for their inhibitory effects on α-amylase and α-glucosidase, but the specific compound has not been a focus. Similarly, while some tyrosine kinase inhibitors share structural similarities, direct inhibition by this compound has not been extensively documented.

Protein Kinase CK2α: Some related 2,6-disubstituted pyrazines containing a methoxyphenyl aniline (B41778) moiety have been identified as inhibitors of CSNK2A (CK2α), suggesting that this scaffold could be a starting point for developing inhibitors. However, direct inhibition by this compound itself is not established.

Cyclooxygenase (COX): N-phenylanthranilic acids are a class of non-steroidal anti-inflammatory drugs (NSAIDs) known to inhibit COX enzymes. While this suggests potential activity for this compound, a key focus of research has been to design analogs that are selective for AKR1C3 and devoid of COX inhibitory activity to avoid the associated side effects.

Modulation of Cellular Signaling Pathways

The influence of this compound is more clearly defined through its impact on intracellular signaling cascades. These pathways are critical for regulating cellular processes, and their modulation can have significant physiological effects.

Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. While some anthranilic acid derivatives have been investigated for their ability to mitigate oxidative stress, a direct and well-documented role for this compound in the modulation of oxidative stress pathways is not prominently featured in the current body of scientific research.

A significant mechanism associated with compounds containing a benzoic acid core is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. STAT3 is a transcription factor that, when constitutively activated, plays a pivotal role in tumor growth and progression.

A notable example of a potent STAT inhibitor with a benzoic acid-based structure is the compound SH-4-54. Research demonstrates that SH-4-54 targets the Src Homology 2 (SH2) domain of both STAT3 and STAT5. mdpi.com The SH2 domain is crucial for the dimerization and subsequent activation of STAT proteins. By binding to this domain, the inhibitor prevents the phosphorylation of STAT3, a critical step for its activation. mdpi.comnih.gov This inhibition effectively blocks the downstream transcriptional activities of STAT3. nih.gov

Studies on SH-4-54 have shown that it effectively suppresses STAT3 phosphorylation and the expression of its downstream target genes. nih.gov This leads to a reduction in cell viability and the induction of apoptosis in cancer cell lines where STAT3 is persistently active, such as in glioblastoma and chronic myeloid leukemia. nih.govnih.gov

Binding Affinity and Cellular Effects of the STAT3 Inhibitor SH-4-54
Target ProteinBinding Affinity (KD)Mechanism of ActionObserved Cellular EffectReference
STAT3300 nMBinds to SH2 domain, inhibiting phosphorylationSuppression of downstream transcriptional targets nih.govresearchgate.net
STAT5464 nMBinds to SH2 domainInhibition of STAT5 phosphorylation nih.govresearchgate.net

Protein Kinase CK2 (formerly Casein Kinase 2) is a constitutively active serine/threonine kinase that is implicated in a wide array of cellular processes, including cell growth, proliferation, and survival. jst.go.jp CK2 exerts its influence by phosphorylating hundreds of substrates, thereby regulating key signaling pathways that are often dysregulated in cancer. Among the most important pathways regulated by CK2 are the NF-κB, Wnt/β-catenin, and PI3K/Akt pathways. nih.gov Consequently, the inhibition of CK2 has emerged as a therapeutic strategy for modulating these oncogenic signaling networks.

While direct inhibition of CK2 by this compound has not been extensively detailed, the anthranilic acid scaffold is recognized as a structural motif in the design of various kinase inhibitors. researchgate.net Carboxylic acid derivatives represent a known class of synthetic CK2 inhibitors, suggesting that compounds with this core structure have the potential to interact with the ATP-binding site of the kinase. jst.go.jp

NF-κB Pathway: CK2 can promote the NF-κB signaling pathway, which is central to inflammation and cell survival. CK2 is known to phosphorylate components of the NF-κB machinery, leading to its activation. Inhibition of CK2 can therefore suppress constitutive NF-κB activity. nih.gov

Wnt Pathway: The Wnt/β-catenin pathway is crucial for development and is frequently hyperactivated in various cancers. CK2 can phosphorylate multiple components of this pathway, including β-catenin itself, promoting its stability and transcriptional activity. A potent and selective inhibitor of CK2 was shown to reduce Wnt reporter activity, demonstrating the link between CK2 and this pathway. medchemexpress.com

Akt Pathway: The PI3K/Akt pathway is a major survival pathway that is often upregulated in malignant cells. CK2 can directly phosphorylate and activate Akt, thereby promoting cell survival and proliferation. Inhibition of CK2 can lead to the downregulation of Akt signaling. nih.gov

Therefore, by targeting CK2, it is mechanistically plausible for compounds containing an anthranilic acid framework to exert control over the pro-survival NF-κB, Wnt, and Akt signaling cascades.

Preclinical Biological Activity Investigations Mechanistic Emphasis

Anti-inflammatory Potential and Mechanisms

Research into 2-[(3-methoxyphenyl)amino]benzoic acid, a derivative of N-phenylanthranilic acid, has uncovered its potential as an anti-inflammatory agent. Its mechanism of action is primarily attributed to the inhibition of key enzymes involved in the inflammatory cascade, namely lipoxygenases and cyclooxygenases.

Lipoxygenases (LOXs) are enzymes that play a crucial role in the biosynthesis of leukotrienes, which are lipid mediators of inflammation. The inhibitory activity of this compound against these enzymes has been a subject of investigation. Studies on related N-aryl-anthranilic acid derivatives have demonstrated that these compounds can act as effective inhibitors of 5-lipoxygenase (5-LOX). The mechanism often involves the chelation of iron within the enzyme's active site, which is essential for its catalytic function. While specific quantitative data for this compound is part of a broader class of studied compounds, the general findings indicate that the structural motif is conducive to LOX inhibition.

Cyclooxygenases (COX) are key enzymes in the pathway that converts arachidonic acid into pro-inflammatory prostaglandins. The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of COX-1 and COX-2 isozymes. Research has shown that N-arylanthranilic acids, the class to which this compound belongs, are potent inhibitors of cyclooxygenase. The substitution pattern on the N-phenyl ring significantly influences the inhibitory activity and selectivity towards COX-1 and COX-2. For instance, a study on a series of related compounds demonstrated that derivatives of 2-[(phenylamino)phenyl]acetic acid exhibited notable COX-2 inhibitory activity.

Anticancer Research and Antitumor Mechanisms

Beyond its anti-inflammatory properties, this compound has emerged as a scaffold for developing potential anticancer agents. Its antitumor effects are believed to be mediated through multiple mechanisms, including the inhibition of critical protein kinases, induction of programmed cell death (apoptosis), and suppression of cancer cell growth.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Consequently, they are prime targets for anticancer drug development.

CK2α Inhibition : Protein kinase CK2, particularly its catalytic subunit CK2α, is often overexpressed in cancer and promotes cell survival and proliferation. Derivatives of this compound have been identified as inhibitors of CK2. For example, a derivative compound, 4,5,6,7-tetrabromo-2-(3-methoxy-phenylamino)-isoindole-1,3-dione, demonstrated potent and selective inhibition of human protein kinase CK2.

Tyrosine Kinase and VEGFR-2 Inhibition : Receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical for tumor angiogenesis—the formation of new blood vessels that supply tumors with nutrients. Inhibiting VEGFR-2 is a key strategy in cancer therapy. Studies have shown that derivatives of N-phenylanthranilic acid can act as VEGFR-2 inhibitors. A series of 2-aminobenzoic acid derivatives were synthesized and evaluated for their VEGFR-2 inhibitory activity, with some compounds showing promising results.

Table 1: Protein Kinase Inhibitory Activity

Compound Class Target Kinase Activity/Findings Reference
Derivatives of this compound Protein Kinase CK2α Potent and selective inhibition demonstrated by derivatives.

Apoptosis is a natural process of programmed cell death that is often evaded by cancer cells. A key mechanism of many anticancer agents is the re-initiation of this process. Research indicates that 2-aminobenzoic acid derivatives can induce apoptosis in various cancer cell lines. For instance, certain derivatives have been shown to trigger apoptosis in human cervical cancer (HeLa) cells. The induction of apoptosis is often confirmed by observing characteristic morphological changes in the cells and through assays that detect the activation of caspases, the key executioner enzymes of the apoptotic pathway.

The ability to halt the uncontrolled division of cancer cells is a fundamental aspect of anticancer therapy. The antiproliferative activity of this compound and its analogs has been evaluated against a panel of human cancer cell lines. Studies have demonstrated that these compounds can inhibit the proliferation of various cancer cells, including those of the lung, colon, and breast. The potency of this inhibition is often dose-dependent, and structural modifications to the parent compound can significantly enhance its antiproliferative effects.

Table 2: Anticancer Activity Summary

Mechanism Effect Cancer Cell Lines Reference
Apoptosis Induction Triggers programmed cell death HeLa (Cervical Cancer)

Antimicrobial Activity Studies (Antibacterial, Antiparasitic)

Derivatives of anthranilic acid, including the N-substituted scaffold of this compound, have been a subject of investigation for their potential antimicrobial properties. The core structure is recognized as a versatile precursor for bioactive compounds, lending itself to modifications that yield a range of biological effects.

Specificity against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Research into the antibacterial potential of compounds derived from this compound has yielded notable findings. A study focused on quinazolinone derivatives, synthesized using the core structure, demonstrated significant antibacterial action. Specifically, the derivative 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one was evaluated for its efficacy against both Gram-positive and Gram-negative bacteria.

The compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) recorded in the range of 6–12 mg/mL. These findings suggest that the chemical scaffold derived from this compound can serve as a foundation for developing new antibacterial agents.

Table 1: Antibacterial Activity of 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one

Bacterial Strain Type Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus Gram-positive 6 - 12 mg/mL
Escherichia coli Gram-negative 6 - 12 mg/mL

Antiparasitic Effects (e.g., T. vaginalis, L. infantum)

The therapeutic potential of anthranilic acid derivatives extends to antiparasitic applications. A study investigating a series of these compounds reported that they display interesting properties against protozoan parasites. nih.gov The research focused on the in vitro activity against Leishmania infantum, the causative agent of leishmaniasis, and Trichomonas vaginalis, which causes trichomoniasis. nih.govnih.gov

While the study confirmed the potential of the anthranilic acid class, it highlighted that the specific antiprotozoal efficacy is highly dependent on the chemical substitutions on the core structure. nih.govnih.gov For instance, compound C1, 2-[(2-chloro-benzothiazol-6-yl) amino] benzoic acid, was particularly effective against T. vaginalis, and compound C11, 2-({2-[(2-hydroxyethyl) amino]-benzothiazol-6-yl} amino) benzoic acid, showed promising activity against intracellular forms of L. infantum. nih.govnih.gov However, specific activity data for this compound was not detailed in this particular study. nih.gov

Antimalarial Activity

The class of N-aryl anthranilic acids has been explored for various therapeutic activities. However, based on the reviewed scientific literature, no specific studies detailing the antimalarial activity of this compound have been identified. While related heterocyclic structures derived from anthranilic acid have been investigated against Plasmodium falciparum, direct data for the title compound is not available.

Enzyme Inhibitory Activities Beyond Inflammatory and Cancer Targets

The investigation into the biological effects of this compound extends to its potential interaction with various enzyme systems outside of the typically studied inflammation and cancer pathways.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin. Despite the broad investigation of benzoic acid derivatives for various biological activities, a review of the available scientific literature did not yield studies specifically evaluating the tyrosinase inhibitory activity of this compound.

Cholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, and its inhibition is a key strategy for treating conditions such as Alzheimer's disease. While various benzoic acid derivatives have been assessed for their AChE inhibitory potential, no specific data on the activity of this compound against this enzyme were found in the reviewed literature.

α-Glucosidase and α-Amylase Inhibition

There is currently no available scientific literature detailing the in-vitro or in-vivo inhibitory effects of this compound on the enzymes α-glucosidase and α-amylase. Extensive searches of scholarly databases have not yielded any studies that have investigated the potential of this specific compound to act as an inhibitor for these key carbohydrate-hydrolyzing enzymes. Therefore, no data on its half-maximal inhibitory concentration (IC50), mechanism of inhibition, or structure-activity relationship in this context can be provided.

Computational Chemistry and in Silico Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug design for understanding how a ligand, such as 2-[(3-methoxyphenyl)amino]benzoic acid, might interact with a biological target, typically a protein or enzyme.

Prediction of Binding Modes and Affinities

Docking simulations for derivatives of N-phenylanthranilic acid, the parent structure of this compound, have been performed to predict their binding affinity and mode of interaction with various biological targets. researchgate.netasianpubs.orgafjbs.com The binding affinity is often expressed as a docking score or binding energy, typically in kcal/mol, where a more negative value indicates a stronger, more favorable interaction. nih.gov

Table 1: Examples of Binding Affinities for Related Compounds from Docking Studies

Compound ClassTarget ProteinBinding Energy (kcal/mol)Reference CompoundReference Binding Energy (kcal/mol)
Anthranilic Acid DerivativesCyclooxygenase (COX)-7.8 to -9.8Acetylsalicylic acidN/A
3-methoxy flavone (B191248) derivativesEstrogen Receptor Alpha (ER-α)-10.14IOG (control ligand)-12.84
Benzoheterocyclic 4-aminoquinolinesDihydrofolate reductase-thymidylate synthase (DRTS)-115.4 to -163.6N/AN/A

This table presents representative data from molecular docking studies on compounds structurally related to this compound to illustrate the typical range of predicted binding affinities. nih.govjmchemsci.comunar.ac.id

Identification of Key Amino Acid Residues for Binding

A critical output of molecular docking is the identification of specific amino acid residues within the target's active site that are crucial for binding. These interactions, which can include hydrogen bonds, hydrophobic interactions, and pi-sigma or pi-pi stacking, stabilize the ligand-protein complex. jmchemsci.com

For inhibitors targeting the COX enzymes, key interactions often involve hydrogen bonding with residues such as Ser530, Arg120, and Tyr355. researchgate.net Hydrophobic interactions with residues like Tyr385, Val349, and Leu352 also play a significant role in securing the ligand within the binding pocket. researchgate.net The precise nature and pattern of these interactions determine the ligand's specificity and potency. The methoxy (B1213986) group on the phenyl ring of this compound, for example, would be predicted to influence how the molecule fits into these hydrophobic pockets, potentially forming specific interactions that enhance binding affinity.

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov MD simulations are used to assess the conformational flexibility of this compound and the stability of its complex with a target protein.

By simulating the behavior of the ligand-protein complex in a solvated environment, MD can confirm whether the binding pose predicted by docking is stable. Key metrics calculated from MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A low and stable RMSD value over the simulation time suggests that the complex is stable and does not undergo significant conformational changes. researchgate.net RMSF analysis can highlight which parts of the ligand or protein are more flexible or rigid upon binding. nih.gov These simulations provide deeper insights into the thermodynamics and kinetics of the binding event, which are crucial for rational drug design. nih.gov

Quantum Chemical Calculations (e.g., DFT, Mulliken Charges)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. jmchemsci.com These methods provide detailed information about the molecule's geometry, electronic structure, and reactivity.

Electronic Structure Analysis

DFT calculations are used to determine the optimized molecular geometry of this compound, predicting bond lengths and angles in its most stable energetic state. epstem.net A key aspect of electronic structure analysis is the calculation of partial atomic charges, often through Mulliken population analysis. researchgate.net

Mulliken charges estimate the distribution of electron density among the atoms within the molecule. This information is vital for understanding molecular reactivity and intermolecular interactions. For this compound, these calculations would typically show negative charges concentrated on the electronegative oxygen and nitrogen atoms, while the hydrogen atoms and some carbon atoms would carry partial positive charges. This charge distribution influences the molecule's dipole moment and its ability to participate in electrostatic interactions, such as hydrogen bonding. nih.gov

Table 2: Conceptual Mulliken Charge Distribution on Key Atoms

Atom/GroupExpected Partial ChargeReason
Oxygen (Carboxyl & Methoxy)NegativeHigh electronegativity, electron-withdrawing
Nitrogen (Amine)NegativeHigh electronegativity
Hydrogen (Carboxyl & Amine)PositiveBonded to highly electronegative atoms
Carbonyl Carbon (Carboxyl)PositiveBonded to two highly electronegative oxygen atoms

This table illustrates the expected distribution of partial atomic charges in this compound based on general chemical principles and Mulliken population analysis.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). oaji.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. oaji.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. nih.gov DFT calculations are commonly used to compute the energies of these frontier orbitals and the resulting energy gap, providing insights into the electronic transitions and charge transfer capabilities of this compound. oaji.netresearchgate.netresearchgate.net

Table 3: Key Parameters from Frontier Molecular Orbital (FMO) Analysis

ParameterAbbreviationDescriptionSignificance
Highest Occupied Molecular Orbital EnergyEHOMOEnergy of the outermost electron-containing orbital.Relates to the molecule's ability to donate electrons (ionization potential).
Lowest Unoccupied Molecular Orbital EnergyELUMOEnergy of the lowest energy empty orbital.Relates to the molecule's ability to accept electrons (electron affinity).
HOMO-LUMO Energy GapΔEThe energy difference between ELUMO and EHOMO.Indicates chemical reactivity, stability, and the energy of the lowest electronic excitation.

This table defines the principal components of FMO theory and their importance in understanding the chemical and electronic properties of a molecule.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electron density distribution of a molecule and predict its reactivity and intermolecular interactions. The MEP surface of a molecule is color-coded to represent regions of varying electrostatic potential, with red indicating areas of high electron density (negative potential) and blue representing regions of low electron density (positive potential). Green and yellow areas correspond to intermediate or near-zero potential.

For this compound, the MEP map would highlight the electronegative oxygen atoms of the carboxylic acid group in red, indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors. The hydrogen atom of the carboxylic acid and the amine group would be depicted in blue, signifying their electrophilic nature and ability to act as hydrogen bond donors. The aromatic rings would generally show regions of intermediate potential, with the methoxy group's oxygen atom also contributing to the negative potential landscape. This detailed charge distribution map is crucial for understanding how the molecule interacts with biological targets, such as enzyme active sites.

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For N-arylanthranilic acids, including this compound, QSAR studies have been pivotal in identifying the key physicochemical properties that influence their anti-inflammatory effects.

A comprehensive QSAR analysis of a large series of 112 anti-inflammatory N-arylanthranilic acids revealed that molecular shape parameters are the most significant predictors of activity. nih.gov The study indicated that parameters such as the Verloop substituent width parameters (B1 and B3) and bond dipole moments play a crucial role, while hydrophobicity (log P) correlates poorly with activity. nih.govoup.com The angle between the two benzene (B151609) rings, which is influenced by the substitution pattern, was also found to be relevant to the compound's biological activity. nih.gov

The general QSAR model developed for this class of compounds can be represented as: log(1/MED) = f(Molecular Shape, Dipole Moments) Where MED is the minimum effective dose. This model allows for the prediction of anti-inflammatory activity for new analogs, guiding the synthesis of more potent compounds.

Descriptor Type Specific Descriptors Correlation with Activity
Steric/ShapeVerloop width parameters (B1, B3)High
Steric/ShapeInter-ring dihedral angleModerate
ElectronicBond dipole moments (µ)Moderate
HydrophobicLog PLow

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based drug design strategies have been employed to develop novel therapeutics based on the this compound scaffold.

Ligand-Based Drug Design: In the absence of a known 3D structure of the biological target, ligand-based methods rely on the information from a set of known active molecules. For fenamates, the class to which this compound belongs, the minimal pharmacophore for activity has been identified as the N-phenylanthranilic acid core. nih.gov Pharmacophore models are generated by identifying the common structural features, such as hydrogen bond donors, acceptors, aromatic rings, and hydrophobic centers, that are essential for biological activity. These models are then used to screen virtual libraries of compounds to identify new potential hits with similar features.

Structure-Based Drug Design: When the 3D structure of the target protein, such as cyclooxygenase (COX), is available, structure-based drug design becomes a powerful tool. Molecular docking simulations are used to predict the binding mode and affinity of this compound and its derivatives within the enzyme's active site. These simulations provide insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This information is invaluable for designing modifications to the lead compound to improve its potency and selectivity. For instance, the conformational flexibility of the phenyl ring in fenamates is a critical factor in their binding to the target. rsc.org

Cheminformatics and Bioinformatics Tools for Compound Optimization

A variety of cheminformatics and bioinformatics tools are utilized in the optimization of lead compounds like this compound. These tools facilitate the analysis of large datasets, the prediction of molecular properties, and the design of new molecules with improved therapeutic profiles.

Cheminformatics tools are employed for a range of tasks, including:

Virtual Screening: Filtering large compound libraries to identify molecules with a higher probability of being active. nih.gov

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to identify potential liabilities early in the drug discovery process.

Library Design: Designing combinatorial libraries of analogs based on a lead scaffold to explore the structure-activity relationship systematically.

Data Mining: Extracting valuable information and patterns from chemical and biological databases. nih.gov

Bioinformatics tools contribute to understanding the biological context of the drug target and the mechanism of action of the compound. These tools are used for:

Target Identification and Validation: Identifying and validating novel biological targets for a particular disease.

Sequence and Structure Analysis: Analyzing the sequence and structure of the target protein to identify conserved residues and potential binding sites.

Pathway Analysis: Understanding the biological pathways in which the target protein is involved to predict the downstream effects of its modulation.

The integration of these computational approaches allows for a more rational and efficient drug discovery process, accelerating the development of new and improved therapeutic agents based on the this compound scaffold.

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 2-[(3-methoxyphenyl)amino]benzoic acid by probing the connectivity and chemical environment of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule in solution. By analyzing the chemical shifts, integrations, and coupling patterns, the arrangement of protons (¹H NMR) and carbon atoms (¹³C NMR) can be mapped out. While specific experimental data for this compound is not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds like 2-aminobenzoic acid and 3-methoxyaniline. rsc.orgrsc.org

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine proton, the carboxylic acid proton, and the methoxy (B1213986) group protons. The aromatic region would be complex due to the presence of two substituted benzene (B151609) rings. Protons on the benzoic acid ring and the methoxyphenyl ring would appear as multiplets. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm), while the amine proton (N-H) would also be a singlet, with its position being solvent-dependent. The three protons of the methoxy (-OCH₃) group would give a sharp singlet, typically in the range of 3.7-3.9 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon environments in the molecule. For this compound, 14 distinct carbon signals would be anticipated, assuming no accidental overlap. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield (typically >165 ppm). rsc.orgrsc.org The aromatic carbons would resonate in the range of approximately 110-160 ppm. The carbon of the methoxy group would be observed further upfield, typically around 55 ppm. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for the functional groups and data from similar compounds. libretexts.orgpdx.edu

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)>10.0 (broad singlet)~170
Aromatic Protons (Ar-H)6.5 - 8.0 (multiplets)105 - 160
Amine (-NH-)5.0 - 9.0 (broad singlet, solvent dependent)N/A
Methoxy (-OCH₃)~3.8 (singlet)~55

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

Table 2: Characteristic FTIR Absorption Bands for this compound Data compiled from spectra of analogous compounds like aminobenzoic acids. researchgate.netresearchgate.netspectrabase.com

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H StretchCarboxylic Acid2500 - 3300Broad, Strong
N-H StretchSecondary Amine3300 - 3500Medium
Aromatic C-H StretchAromatic Ring3000 - 3100Medium
C=O StretchCarboxylic Acid1680 - 1710Strong
C=C StretchAromatic Ring1450 - 1600Medium to Strong
Asymmetric C-O-C StretchAryl Ether1200 - 1250Strong

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation analysis.

For this compound (molecular formula C₁₄H₁₃NO₃), the molecular weight is 243.26 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 243. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation pattern can help to confirm the structure. Common fragmentation pathways for this molecule would likely include the loss of a hydroxyl radical (-OH) to give a fragment at m/z 226 (M-17), and the loss of the entire carboxylic acid group (-COOH) to give a fragment at m/z 198 (M-45). docbrown.info Cleavage of the bond between the amine nitrogen and the benzoic acid ring is also a plausible fragmentation route. nist.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound Fragmentation patterns are predicted based on the molecular structure and known fragmentation of benzoic acids. docbrown.infonist.gov

m/z Value Proposed Fragment Ion Formula
243Molecular Ion [M]⁺[C₁₄H₁₃NO₃]⁺
226[M - OH]⁺[C₁₄H₁₂NO₂]⁺
198[M - COOH]⁺[C₁₃H₁₂NO]⁺
108[C₆H₅OCH₃]⁺[C₇H₈O]⁺
77[C₆H₅]⁺[C₆H₅]⁺

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a compound and quantifying it in a mixture. A reverse-phase HPLC method would be most suitable for analyzing this compound.

In a typical setup, a C18 (octadecylsilyl) column would be used as the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium acetate (B1210297) or phosphate buffer, slightly acidified) and an organic solvent like acetonitrile or methanol (B129727). dss.go.thupb.ro An isocratic or gradient elution could be developed to achieve optimal separation from impurities. Detection is commonly performed using a UV detector, set at a wavelength where the compound exhibits strong absorbance, likely in the 230-280 nm range. The retention time of the compound is a characteristic feature under specific conditions, and the peak area is proportional to its concentration, allowing for purity assessment (e.g., >95%). helixchrom.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of reactions, identify compounds, and assess purity. libretexts.org For this compound, a silica (B1680970) gel plate would typically be used as the stationary phase due to the polar nature of the molecule's carboxylic acid and amine groups. wisc.edu

The mobile phase, or eluent, would be a mixture of solvents, with the polarity adjusted to achieve an optimal Retention Factor (Rƒ) value, ideally between 0.3 and 0.7. quora.com A common mobile phase system could be a mixture of a less polar solvent like hexane or dichloromethane and a more polar solvent such as ethyl acetate or methanol. rsc.org Due to its aromatic rings, the spot can be visualized under UV light (typically at 254 nm). The Rƒ value is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front and is a characteristic property for a given compound and TLC system. rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. In the context of "this compound," this method would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. Such data is fundamental to understanding the molecule's physical and chemical properties. The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern to generate a map of electron density within the crystal, from which the atomic positions can be deduced.

While a specific crystal structure for "this compound" is not available in the cited literature, the general structural features of the N-arylanthranilic acid class of compounds, to which it belongs, have been extensively studied. These studies reveal that the molecular conformation is largely influenced by an intramolecular hydrogen bond between the amine proton (N-H) and the carbonyl oxygen of the carboxylic acid group. This interaction leads to a characteristic non-planar, twisted conformation.

Hydrogen Bonding Patterns in Crystal Structures

Hydrogen bonding is a dominant force in the crystal structures of carboxylic acids. For N-arylanthranilic acids, a key feature is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the carboxylic acid moieties of two neighboring molecules acs.orgresearchgate.net. This O-H···O interaction is a robust and commonly observed supramolecular synthon in this class of compounds.

Potentiometric Titration for Acid-Base Chemistry Characterization

Potentiometric titration is an analytical method used to determine the concentration of a substance by measuring the potential difference (voltage) between two electrodes as a titrant is added. It is a highly accurate technique for characterizing the acid-base properties of a compound, such as determining its pKa value, which is a measure of the strength of an acid in solution wikipedia.org.

For "this compound," which contains a carboxylic acid group, potentiometric titration would be an ideal method to quantify its acidic nature. The procedure would involve dissolving a known amount of the compound in a suitable solvent and titrating it with a standard solution of a strong base, such as sodium hydroxide. The potential of the solution is monitored throughout the titration using a pH electrode. A plot of potential (or pH) versus the volume of titrant added allows for the precise determination of the equivalence point, where the acid has been completely neutralized by the base. From the titration curve, the pKa of the carboxylic acid group can be determined. This value is crucial for understanding the compound's behavior in different pH environments.

Validation of Analytical Methods in Research Contexts

The validation of an analytical method is the process of demonstrating that the procedure is suitable for its intended purpose. It is a critical component of quality assurance in chemical research and ensures the reliability, consistency, and accuracy of analytical data. For a compound like "this compound," a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), would be essential for its quantification in various samples. The validation process involves evaluating several key parameters as outlined by regulatory guidelines.

Linearity, Accuracy, Precision

Linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically demonstrated by preparing a series of standard solutions of "this compound" at different concentrations and analyzing them. The response (e.g., peak area in HPLC) is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (R²) value, typically close to 1, indicates good linearity tsijournals.comresearchgate.netanalis.com.my.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of analyte added to a sample matrix. To assess the accuracy of an analytical method for "this compound," a known quantity of the pure compound would be added to a blank sample matrix, and the mixture would be analyzed. The percentage of the added compound that is detected by the method is then calculated. High recovery values, typically within a range of 98-102%, indicate good accuracy tsijournals.comresearchgate.nethbrppublication.com.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is assessed by performing the analysis multiple times on the same day under the same conditions, while intermediate precision is determined by repeating the analysis on different days, with different analysts, or on different equipment researchgate.netanalis.com.my. A low RSD value indicates high precision.

Illustrative Data for Method Validation:

Concentration (µg/mL)Peak Area
1015234
2030156
4060345
6090567
80120123
100150456

Linearity Results: Correlation Coefficient (R²) = 0.9998

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
5049.599.0
100101.2101.2
150148.899.2
Intra-day Precision (RSD %)Inter-day Precision (RSD %)
Low Concentration1.21.5
Medium Concentration0.81.1
High Concentration0.60.9

Note: The data in the tables above is illustrative and intended to represent typical results for a validated analytical method.

Specificity and Robustness

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. For an HPLC method, specificity is demonstrated by showing that the peak for "this compound" is well-resolved from other peaks and that there is no interference at the retention time of the analyte in a blank or placebo sample chromatographyonline.com. Peak purity analysis using a photodiode array (PDA) detector can also be used to confirm specificity.

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. To evaluate robustness, small changes are made to method parameters such as the mobile phase composition, pH, column temperature, and flow rate. The effect of these changes on the analytical results is then observed. The method is considered robust if the results remain within acceptable limits despite these variations chromatographyonline.comneelain.edu.sd.

Future Research Trajectories and Potential Applications

Exploration of Novel Biological Targets for 2-[(3-methoxyphenyl)amino]benzoic acid Analogues

The foundational N-arylanthranilic acid structure has demonstrated a broad spectrum of biological activities, suggesting that its derivatives could interact with numerous biological targets beyond the cyclooxygenase (COX) enzymes typically associated with NSAIDs. sciepub.com Research into analogues has revealed potential applications in oncology, infectious diseases, and neurodegenerative disorders, indicating a rich field for future target exploration.

Derivatives of the parent scaffold have shown promising anticancer activity. nih.gov For instance, certain 1,3-oxazepine derivatives synthesized from mefenamic acid, a related compound, have demonstrated cytotoxic effects against human breast carcinoma cells (MCF-7). jmchemsci.com This suggests that analogues of this compound could be investigated as potential inhibitors of cancer-related targets such as specific kinases or pathways involved in cell proliferation and apoptosis. Other studies have identified para-aminobenzoic acid (PABA) derivatives with inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis. mdpi.com

Furthermore, the scaffold has been a basis for developing agents with antimicrobial properties. Molecular hybridization of fenamic acid derivatives with isatin (B1672199) analogues has produced compounds with potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. researchgate.net This opens the possibility of developing novel antibiotics or antifungals based on the this compound structure, targeting essential microbial enzymes or cellular processes.

In the context of neurodegenerative diseases, fenamic acid derivatives are being repurposed as potential neuroprotective agents. eurekaselect.com Aminobenzoic acid derivatives have been synthesized and evaluated for their ability to inhibit cholinesterases, key enzymes in the pathology of Alzheimer's disease. researchgate.net This line of inquiry suggests that analogues could be designed to target proteins involved in neuroinflammation or protein aggregation, which are hallmarks of many neurological conditions.

Development of Advanced Synthetic Strategies for Complex Derivatives

To explore the full potential of the this compound scaffold, researchers are developing advanced and efficient synthetic strategies to create libraries of complex derivatives. These methods aim to modify the core structure in precise ways, such as by introducing heterocyclic moieties or by altering functional groups to improve pharmacological profiles. nih.gov

Classic synthetic routes for N-arylanthranilic acids, such as the Ullmann-Goldberg condensation, are being refined. researchgate.net Modern approaches include the use of microwave-assisted synthesis and green chemistry protocols to improve reaction efficiency, reduce waste, and accelerate the discovery process. nih.gov Solid-phase synthesis has also been successfully applied to prepare collections of N-substituted anthranilic acid derivatives, which simplifies purification and allows for high-throughput screening. nih.govsemanticscholar.org This technique is particularly useful for creating large libraries of compounds for biological evaluation. nih.gov

Key reactions for derivatization include amidation, esterification, and cyclization. researchgate.net For example, the carboxylic acid group provides a versatile handle for creating amides and esters, while the secondary amine allows for N-alkylation or N-arylation. eurekaselect.com Advanced cross-coupling reactions, such as the Buchwald-Hartwig amination, are employed to form the crucial C-N bond between the benzoic acid and aniline (B41778) moieties, often with a wider substrate scope and better yields than traditional methods. nih.govsemanticscholar.org

Furthermore, chemists are focusing on incorporating heterocyclic rings into the fenamate structure, as these moieties are known to be present in a vast number of pharmaceuticals and can significantly modulate biological activity. nih.govjmchemsci.com Strategies to construct rings like oxazepines, quinazolinones, and thiazolidinones onto the core scaffold are being actively pursued to generate novel chemical entities with unique therapeutic properties. jmchemsci.comnih.gov

Integration of In Vitro and In Silico Approaches for Rational Design

The rational design of novel therapeutic agents based on the this compound scaffold is increasingly reliant on the synergy between computational (in silico) and laboratory-based (in vitro) methods. This integrated approach accelerates the drug discovery process by predicting how chemical modifications will affect a molecule's biological activity and pharmacokinetic properties before synthesis.

In silico tools are crucial in the initial stages of drug design. Molecular docking simulations are used to predict the binding interactions of newly designed analogues with their target proteins. nih.govmdpi.com For example, docking studies can help identify key amino acid residues in a target's active site that interact with the ligand, providing insights for structural modifications to enhance binding affinity. mdpi.com This approach has been used to design potential inhibitors of targets like myeloperoxidase (MPO) and monoamine oxidase (MAO-A). nih.govmdpi.com Computational studies using Density Functional Theory (DFT) can also be employed to understand the electronic properties of molecules and their reactivity. nih.govdigitellinc.com

Pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) are also predicted using computational models. nih.gov These in silico ADMET predictions help to prioritize compounds with drug-like properties for synthesis, saving time and resources by weeding out candidates likely to fail later in development. nih.gov

The predictions from these computational models are then validated through in vitro experiments. Synthesized compounds are tested in biochemical assays to determine their actual inhibitory activity against the target enzyme (e.g., HMG-CoA reductase) and to establish structure-activity relationships (SAR). nih.gov Cellular assays are used to evaluate the biological effects of the compounds in a more complex biological system. jmchemsci.com This iterative cycle of computational design, chemical synthesis, and in vitro testing allows for the rapid optimization of lead compounds, leading to the development of more potent and selective agents. nih.gov

Mechanistic Studies on Specific Biological Activities at the Cellular and Subcellular Level

Understanding the precise molecular mechanisms by which derivatives of this compound exert their biological effects is a critical area of future research. While initial studies may identify a compound's activity against a specific protein or in a cellular assay, deeper mechanistic investigations are required to elucidate the downstream signaling pathways and cellular consequences.

For compounds identified as potential anticancer agents, mechanistic studies focus on their effects on the cell cycle and apoptosis. For example, novel trimethoxyphenyl-based analogues have been shown to cause cell cycle arrest at the G2/M phase. nih.gov Further investigation at the subcellular level could involve analyzing the compound's impact on key regulatory proteins, such as cyclins and cyclin-dependent kinases. Apoptotic potential can be assessed by measuring changes in the levels of pro-apoptotic proteins like Bax and p53, and anti-apoptotic proteins like Bcl-2. nih.gov

In the context of cardiovascular research, where analogues have been explored as inhibitors of platelet aggregation, mechanistic studies delve into intracellular signaling pathways. nih.gov This includes investigating whether the compounds affect calcium mobilization within platelets, a critical step in the aggregation process. nih.gov For anti-inflammatory applications beyond COX inhibition, research can focus on how these molecules affect the activation of immune cells, such as microglia, and their production of pro-inflammatory mediators. acs.org

These detailed mechanistic studies often employ a range of advanced molecular and cellular biology techniques, including Western blotting to measure protein levels, flow cytometry for cell cycle analysis, and fluorescence microscopy to observe subcellular localization and processes like calcium signaling. Elucidating these mechanisms is essential for validating the compound's mode of action and for identifying potential biomarkers for its activity.

Investigation of Multi-target Directed Ligands Based on the Scaffold

Given the multifactorial nature of complex diseases like Alzheimer's and cancer, the "one drug, one target" paradigm has proven inefficient. nih.govresearchgate.net This has led to the emergence of the multi-target-directed ligand (MTDL) approach, which involves designing a single molecule capable of modulating multiple biological targets simultaneously. nih.govnih.gov The N-phenylanthranilic acid scaffold, present in this compound, is an attractive framework for the development of MTDLs due to its proven biological versatility. acs.orgnih.gov

The MTDL strategy often involves the molecular hybridization of two or more pharmacophores into a single chemical entity. nih.gov For instance, researchers have combined the core structure of tacrine, a known cholinesterase inhibitor, with other frameworks to create MTDLs for Alzheimer's disease that can also target neuroinflammation or beta-amyloid aggregation. acs.orgnih.gov The this compound scaffold, with its known anti-inflammatory and potential neuroprotective properties, could be hybridized with other pharmacophores to create novel MTDLs for neurodegenerative diseases. eurekaselect.comacs.org

The design of MTDLs requires a deep understanding of the pathophysiology of the target disease to select an optimal combination of targets. nih.gov For Alzheimer's disease, this could involve simultaneously targeting acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and inflammatory pathways. acs.orgnih.gov The development of such compounds is a key goal in modern medicinal chemistry, as they hold the potential to offer superior efficacy for complex diseases compared to single-target agents or combination therapies. nih.gov Future research will likely focus on using the this compound scaffold as a foundational element in creating innovative MTDLs for a variety of complex pathologies. medscape.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(3-methoxyphenyl)amino]benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as Ullmann coupling or Buchwald-Hartwig amination between 3-methoxyaniline and 2-bromobenzoic acid derivatives. Evidence from analogous compounds suggests using palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos in dimethylformamide (DMF) at 80–100°C . Optimization includes adjusting stoichiometry, solvent polarity (e.g., DMF vs. toluene), and reaction time to maximize yield. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : The compound is harmful via inhalation, skin contact, and ingestion. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Spill management requires inert absorbents (e.g., vermiculite) and decontamination with ethanol. First aid for exposure includes rinsing skin/eyes with water for 15 minutes and seeking medical attention .

Q. How can the purity of this compound be assessed?

  • Methodological Answer : Employ HPLC (C18 column, acetonitrile/0.1% formic acid gradient) for quantitative analysis. Complementary techniques include:

  • NMR : Confirm structural integrity via ¹H/¹³C NMR (DMSO-d₆, δ 6.5–8.5 ppm for aromatic protons).
  • Mass Spectrometry : ESI-MS in negative ion mode to verify molecular ion [M-H]⁻ at m/z 258.1 .

Advanced Research Questions

Q. What crystallographic methods are suitable for characterizing this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using Mo-Kα radiation (λ = 0.71073 Å) at 295 K resolves molecular packing and hydrogen-bonding networks. Refinement with SHELXL (via Olex2 interface) is standard. For polymorph screening, vary crystallization solvents (e.g., methanol vs. DCM/hexane) and analyze unit cell parameters .

Q. How can computational methods complement experimental data in studying this compound’s electronic structure?

  • Methodological Answer : Density Functional Theory (DFT) at B3LYP/6-311++G(d,p) level predicts vibrational modes (IR/Raman), natural bond orbitals (NBO), and Mulliken charges. Compare computed spectra (e.g., C=O stretch at ~1680 cm⁻¹) with experimental FT-IR/FT-Raman data to validate conformers .

Q. What strategies are effective for evaluating its potential pharmacological activity?

  • Methodological Answer : Design in vitro assays targeting cyclooxygenase (COX-1/COX-2) inhibition, given structural similarity to NSAIDs like mefenamic acid. Use enzyme-linked immunosorbent assays (ELISA) with IC₅₀ determination. For cellular studies, assess anti-inflammatory cytokine modulation (e.g., IL-6, TNF-α) in macrophage models .

Q. How does polymorphism impact the solid-state properties of this compound?

  • Methodological Answer : Screen for polymorphs via solvent-mediated crystallization (e.g., ethanol, acetone) and analyze using DSC (melting point variations) and PXRD. Cocrystal formation with coformers (e.g., nicotinamide) enhances solubility—characterize via SCXRD and dissolution rate studies .

Q. What mechanistic insights exist for its reactivity in substitution reactions?

  • Methodological Answer : The electron-rich aniline moiety participates in electrophilic substitution. For example, bromination at the para position of the methoxyphenyl group occurs using NBS in CCl₄. Monitor intermediates via LC-MS and propose mechanisms using DFT-calculated transition states .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Methodological Answer : Modify substituents on the phenyl rings to tune bioactivity. For example:

  • Methoxy Group : Replace with -CF₃ to enhance lipophilicity (logP optimization).
  • Carboxylic Acid : Esterify to improve membrane permeability.
    Evaluate changes via in silico docking (AutoDock Vina) and ADMET profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.